3-Hydroxy-3-phenylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLPSJAOEAKMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Hydroxy 3 Phenylbutanoic Acid
Chemosynthetic Routes
The chemical synthesis of 3-Hydroxy-3-phenylbutanoic acid can be achieved through several established organic reactions. These methods often involve the formation of a key carbon-carbon bond to construct the butanoic acid backbone and introduce the hydroxyl and phenyl functionalities at the C3 position.
Reformatsky Reactions and Subsequent Hydrolysis Strategies
The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters, which are direct precursors to β-hydroxy acids like this compound. nih.govgoogle.com The reaction typically involves the treatment of an α-halo ester with an aldehyde or, in this specific case, a ketone, using metallic zinc. nih.govnih.gov
For the synthesis of our target molecule, the ketone acetophenone (B1666503) would be reacted with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc dust. nih.govnih.gov The process unfolds in a two-step mechanism:
Formation of the Reformatsky Enolate : Zinc metal inserts into the carbon-halogen bond of the α-halo ester through oxidative addition, forming an organozinc reagent known as a Reformatsky enolate. nih.govdocumentsdelivered.com These enolates are notably less reactive than their lithium counterparts or Grignard reagents, which prevents undesired side reactions like self-condensation of the ester. nih.gov
Nucleophilic Addition and Hydrolysis : The zinc enolate then adds to the carbonyl carbon of acetophenone. documentsdelivered.com This is followed by an acidic workup (hydrolysis), which protonates the resulting alkoxide and hydrolyzes the ester group to yield the final product, this compound. nih.gov
The reaction is typically carried out in inert solvents like diethyl ether or THF. documentsdelivered.com The scope and efficiency of the reaction can be enhanced by using activated zinc, such as a zinc-copper couple, or by reacting with various other carbonyl-containing compounds. nih.govdocumentsdelivered.com
Hydrochloric Acid and Phenylacetic Acid Based Approaches
An alternative chemosynthetic pathway involves the use of phenylacetic acid and hydrochloric acid. biosynth.com Research indicates that this compound can be synthesized from these starting materials. biosynth.com This specific method is noted as a direct route to the target compound. biosynth.com While detailed mechanistic steps for this particular transformation are not extensively elaborated in the provided literature, it is presented as a viable synthetic option. Phenylacetic acid itself can be prepared by the hydrolysis of benzyl (B1604629) cyanide using hydrochloric acid. google.com
Traditional Synthetic Pathways for β-Hydroxy Acids
Beyond the Reformatsky reaction, several other traditional methods in organic chemistry are employed for the synthesis of β-hydroxy acids. A cornerstone among these is the Aldol (B89426) Reaction , which creates a β-hydroxy aldehyde or ketone through the condensation of two carbonyl compounds. mdpi.comnih.gov This intermediate can then be oxidized to form the corresponding β-hydroxy carboxylic acid. The reaction is typically base-catalyzed and involves the formation of an enolate nucleophile. mdpi.com
Other notable methods for preparing β-hydroxy esters and acids include:
The Iwanow Reaction : A variation of the Grignard reaction where a di-Grignard reagent of a phenylacetic acid reacts with an aldehyde. nih.gov
Mukaiyama Aldol Addition : This reaction uses silyl (B83357) enol ethers, which react with aldehydes or ketones in the presence of a Lewis acid catalyst. nih.gov
Catalytic Asymmetric Approaches : Modern methods often focus on enantioselective synthesis. This can involve the asymmetric hydrogenation of β-keto esters using chiral catalysts or the asymmetric aldol addition of silyl enolates to aldehydes, achieving high enantioselectivity. nih.govmdpi.com For instance, the aldol addition of (R)-acetyloxazolidinone with 3-phenylpropanal (B7769412) has been used to prepare the related (3S)-hydroxy-5-phenylpentanoic acid. mdpi.com
The table below summarizes key traditional synthetic methods.
Table 1: Comparison of Traditional Synthetic Methods for β-Hydroxy Acids| Reaction Name | Key Reagents | Intermediate Product | General Applicability |
|---|---|---|---|
| Reformatsky Reaction | α-halo ester, Ketone/Aldehyde, Zinc | β-hydroxy ester | Broad functional group tolerance, neutral conditions. google.com |
| Aldol Condensation | Two carbonyl compounds, Base/Acid catalyst | β-hydroxy aldehyde/ketone | Fundamental C-C bond formation, widely used. nih.gov |
| Mukaiyama Aldol Addition | Silyl enol ether, Aldehyde/Ketone, Lewis acid | β-hydroxy ketone/aldehyde silyl ether | Mild conditions, good functional group tolerance. nih.gov |
Enzymatic and Biocatalytic Syntheses
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, providing pathways to enantiomerically pure compounds under mild reaction conditions. nih.gov
Enzyme-Catalyzed Reactions, including Lipase-Mediated Transformations
Enzymes, particularly lipases and dehydrogenases, are powerful tools for synthesizing chiral hydroxy acids. Lipases are widely used for the kinetic resolution of racemic mixtures. For instance, lipase (B570770) from Pseudomonas fluorescens has been successfully used in the transesterification of 3-hydroxy-3-phenylpropanonitrile, a structurally similar compound, to achieve kinetic resolution. nih.govnih.gov
Similarly, Candida antarctica lipase B (CAL-B) is highly effective in catalyzing the transesterification of racemic β-hydroxy esters. mdpi.com This process can be used to selectively acylate one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. For example, CAL-B has been used to produce (R)-3-hydroxybutyl (R)-3-hydroxybutyrate through the selective transesterification of racemic ethyl 3-hydroxybutyrate (B1226725). mdpi.com
Dehydrogenase enzymes offer another route. (R)-2-hydroxy-4-phenylbutanoic acid has been synthesized from its corresponding keto-acid precursor using D-lactate dehydrogenase, demonstrating the utility of these enzymes in stereospecific reductions. documentsdelivered.com
Utilization of Microbial and Plant Enzymes for Formation
Whole microbial cells can be engineered as factories for producing valuable chemicals. While specific examples for this compound are emerging, the microbial production of the core structure, (R)-3-hydroxybutyric acid, is well-documented. google.com Genetically engineered strains of Escherichia coli and Corynebacterium glutamicum have been developed to produce this acid via fermentation from simple carbon sources. nih.govgoogle.com These systems typically involve expressing a synthetic pathway consisting of enzymes like β-ketothiolase, acetoacetyl-CoA reductase, and thioesterase. nih.gov
Research has also focused on developing microbial platforms capable of producing a variety of 3-hydroxyalkanoic acids (3HAs) by leveraging the natural promiscuity of enzymes in the polyhydroxyalkanoate (PHA) synthesis pathway. mit.edu This approach allows for the synthesis of novel 3HAs by providing new substrates to the engineered microbial host. mit.edu For example, fungi from the genus Rhizoctonia are capable of hydroxylating phenylacetic acid to produce 3-hydroxyphenylacetic acid, showcasing the potential of fungal systems in aromatic acid modification. nih.gov
The table below highlights some enzymes and microbial systems used in the synthesis of hydroxy acids.
Table 2: Biocatalytic Systems for Hydroxy Acid Synthesis| Biocatalyst | Organism Source | Reaction Type | Substrate Example | Product Example |
|---|---|---|---|---|
| Lipase | Pseudomonas fluorescens | Kinetic Resolution (Transesterification) | Racemic 3-hydroxy-3-phenylpropanonitrile | Enantiopure (S)-3-hydroxy-3-phenylpropanonitrile nih.gov |
| Lipase (CAL-B) | Candida antarctica | Kinetic Resolution (Transesterification) | Racemic ethyl 3-hydroxybutyrate | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate mdpi.com |
| L-phenylalanine dehydrogenase | Rhodococcus sp. | Reductive Amination | 2-Oxo-4-phenylbutanoic acid | (S)-2-amino-4-phenylbutanoic acid documentsdelivered.com |
| Engineered Strain | Escherichia coli | Fermentation | Glucose | (R)-3-hydroxybutyric acid nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetophenone |
| Aldehyde |
| Benzyl cyanide |
| Diethyl ether |
| Ethyl bromoacetate |
| Grignard reagent |
| Hydrochloric acid |
| Ketone |
| Phenylacetic acid |
| (R)-3-hydroxybutyric acid |
| (R)-acetyloxazolidinone |
| (3S)-hydroxy-5-phenylpentanoic acid |
| 3-hydroxy-3-phenylpropanonitrile |
| (R)-3-hydroxybutyl (R)-3-hydroxybutyrate |
| (R)-2-hydroxy-4-phenylbutanoic acid |
| 2-Oxo-4-phenylbutanoic acid |
| 3-hydroxyphenylacetic acid |
| Silyl enol ether |
| Tetrahydrofuran (B95107) (THF) |
| Zinc |
Asymmetric Synthesis and Enantioselective Approaches
The creation of a quaternary stereogenic center, such as the one present in this compound, presents a considerable challenge in asymmetric synthesis. nih.gov This section explores several key strategies that have been developed to address this challenge, including diastereomeric salt resolution, the use of chiral auxiliaries, and enantioselective catalysis.
Diastereomeric Salt Formation for Enantioseparation
A classical yet highly effective method for obtaining pure enantiomers is the separation of a racemic mixture via the formation of diastereomeric salts. nih.gov This technique relies on the differential solubility of the diastereomeric salts formed between the racemic acid and a chiral resolving agent, allowing for their separation by fractional crystallization. nii.ac.jp
The choice of the chiral resolving agent is critical for the successful separation of enantiomers. For this compound, (-)-2-Amino-1,2-diphenylethanol ((-)-ADPE) has been demonstrated to be a highly effective resolving agent. nih.gov Studies have shown that the formation of diastereomeric salts with (-)-ADPE allows for the isolation of the (S)-enantiomer of this compound with high efficiency. nih.gov
Cinchonidine (B190817), a readily available and inexpensive alkaloid, has also been investigated as a resolving agent for related 3-hydroxycarboxylic acids. nih.govnii.ac.jp In the resolution of similar substrates, such as 3-hydroxy-4-phenylbutanoic acid, cinchonidine has shown to be highly efficient, consistently yielding the (R)-salt. nih.gov The efficacy of these resolving agents is often dependent on the formation of stable supramolecular structures through hydrogen bonding and CH/π interactions. nii.ac.jp
The solvent used for the crystallization of diastereomeric salts plays a pivotal role in the enantioselectivity of the resolution process. nih.gov The polarity of the solvent can significantly influence the yield and enantiomeric excess (ee) of the obtained salt. For the resolution of racemic this compound with (-)-ADPE, a variety of solvents have been investigated.
Recrystallization from water provided the salt of the (S)-enantiomer with moderate efficiency. nih.gov However, the use of organic solvents, particularly tetrahydrofuran (THF), led to a significant improvement in resolution efficiency, achieving nearly ideal separation and high enantiopurity of the (S)-enantiomer in a single recrystallization step. nih.gov This highlights the profound impact of solvent choice on the outcome of the resolution.
Interestingly, while solvent-induced chirality switching has been observed for other hydroxycarboxylic acids, where the use of different solvents can lead to the selective crystallization of either the (R)- or (S)-enantiomer with the same resolving agent, this phenomenon was not observed for this compound with (-)-ADPE. nih.gov The subtle structural differences in the hydroxycarboxylic acids appear to be a determining factor in the applicability of chirality switching. nih.gov
Table 1: Enantioseparation of Racemic this compound with (-)-ADPE in Various Solvents
| Entry | Recrystallization Solvent | Yield (%) | ee (%) (Configuration) | Efficiency |
| 1 | Water | 75 | 45 (S) | 0.34 |
| 2 | Ethyl Acetate (B1210297) | 80 | 68 (S) | 0.54 |
| 3 | Tetrahydrofuran (THF) | 85 | 98 (S) | 0.83 |
| 4 | Acetone | 78 | 77 (S) | 0.60 |
Data compiled from a study on the enantioseparation of hydroxycarboxylic acids. nih.gov The efficiency is calculated as (Yield (%) × ee (%)) / 10000.
Chiral Auxiliary-Mediated Syntheses (e.g., Evans Auxiliary Removal)
An alternative and powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective transformation, after which they can be removed and ideally recovered. wikipedia.org Evans oxazolidinones are a prominent class of chiral auxiliaries that have been widely applied in various asymmetric reactions, including aldol additions, to create new stereocenters with high control. wikipedia.org
A relevant example is the synthesis of the closely related (3S)-hydroxy-5-phenylpentanoic acid, which was achieved through an aldol addition of an (R)-acetyloxazolidinone with 3-phenylpropanal. nih.gov This reaction produced two diastereomers that were separable by silica (B1680970) gel column chromatography. nih.gov
The crucial step following the diastereoselective reaction is the removal of the chiral auxiliary. For Evans auxiliaries, this is commonly achieved by hydrolysis. A well-established method involves the use of lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). uq.edu.auacs.org This reagent combination selectively cleaves the exocyclic acyl group, releasing the desired chiral carboxylic acid while leaving the chiral auxiliary intact for potential recycling. uq.edu.auacs.org In the synthesis of (3S)-hydroxy-5-phenylpentanoic acid, the Evans auxiliary was successfully removed using LiOH/H₂O₂ to yield the final product in high yield and with excellent enantiomeric excess. nih.gov This methodology provides a reliable and versatile route to enantiomerically enriched β-hydroxy acids.
Enantioselective Catalysis, including Enzymatic Desymmetrization
Enantioselective catalysis offers a more atom-economical and efficient approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While direct enzymatic desymmetrization of a prochiral precursor to this compound is not extensively documented, enzymatic kinetic resolution of related substrates demonstrates the potential of biocatalysis in this area.
Enzymatic kinetic resolution (EKR) involves the selective reaction of one enantiomer of a racemic mixture, catalyzed by an enzyme, leaving the unreacted enantiomer in high enantiomeric purity. Lipases are commonly used enzymes for the EKR of esters of hydroxy acids through hydrolysis or transesterification. nih.gov For example, the enzymatic kinetic resolution of racemic 3-hydroxy-3-(aryl)propanoic acids has been explored, showcasing the influence of the enzyme type, solvent, and reaction conditions on the conversion and enantioselectivity. rsc.org Similarly, the enantioselective hydrolysis of ethyl 3-hydroxy-5-phenyl-4-pentenoate, a structurally related compound, has been achieved using lipases.
While these examples focus on kinetic resolution, the principle of enzymatic catalysis can be extended to the desymmetrization of prochiral substrates. This would involve an enzyme selectively transforming a prochiral molecule into a single enantiomer of the chiral product. Although specific examples for this compound are scarce, the broader success of enzymatic methods in asymmetric synthesis suggests that the development of a biocatalyst for the direct desymmetrization to this valuable compound is a promising area for future research. researchgate.net
Stereospecific Preparations from Chiral Precursors (e.g., Sugars, Aminoalcohols)
The use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate, is a powerful strategy to induce asymmetry in a reaction. These auxiliaries, often derived from readily available natural sources like sugars or aminoalcohols, guide the stereochemical outcome of a reaction and are subsequently removed to yield the enantiomerically enriched target molecule. researchgate.netwikipedia.org
A prominent example of this approach involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. wikipedia.org These are typically synthesized from chiral aminoalcohols. researchgate.net The synthesis of a specific enantiomer of this compound can be envisioned through an asymmetric aldol reaction employing an N-acyloxazolidinone.
The general strategy would commence with the acylation of a chiral oxazolidinone, for instance, (S)-4-benzyl-2-oxazolidinone, with an appropriate acyl group to form the corresponding N-acyl imide. This imide is then converted into its Z-enolate through treatment with a Lewis acid, such as dibutylboron triflate, and a hindered base like diisopropylethylamine. wikipedia.org This stereodefined enolate then undergoes a diastereoselective aldol reaction with acetophenone. The inherent chirality of the oxazolidinone auxiliary directs the approach of the acetophenone, leading to the formation of a specific diastereomer of the aldol adduct.
The stereochemical outcome of this reaction is highly predictable based on the Zimmerman-Traxler model for aldol reactions, which posits a chair-like six-membered transition state. tcichemicals.com The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the electrophile (acetophenone in this case) to attack from the less sterically hindered face. This results in the formation of a new stereocenter at the β-position with a defined configuration relative to the stereocenters of the auxiliary.
| Step | Reagents and Conditions | Purpose | Expected Outcome |
| 1. Acylation | Chiral Oxazolidinone, Acyl Chloride/Anhydride | Attachment of the chiral auxiliary. | Formation of N-acyloxazolidinone. |
| 2. Enolization | Dibutylboron triflate, Diisopropylethylamine | Generation of a stereodefined Z-enolate. | Boron enolate of the N-acyloxazolidinone. |
| 3. Aldol Reaction | Acetophenone | Diastereoselective carbon-carbon bond formation. | Aldol adduct with controlled stereochemistry. |
| 4. Cleavage | Lithium hydroxide, Hydrogen peroxide | Removal of the chiral auxiliary. | Enantiomerically enriched this compound. |
Hydroxylation of Enolates for Stereocontrolled Synthesis
An alternative and powerful method for the stereocontrolled synthesis of α-hydroxy carbonyl compounds, and by extension this compound, is the direct hydroxylation of a prochiral enolate using an electrophilic oxygen source. Chiral N-sulfonyloxaziridines, such as those developed by Franklin A. Davis, are particularly effective reagents for this transformation. uwindsor.ca
This methodology involves the generation of an enolate from a suitable precursor, such as an ester or an amide of 3-phenylbutanoic acid. The choice of the base and reaction conditions is crucial for the regioselective formation of the desired enolate. For instance, treating ethyl 3-phenylbutanoate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would generate the corresponding lithium enolate.
The subsequent introduction of a chiral N-sulfonyloxaziridine, for example, a camphor-derived oxaziridine (B8769555), leads to the electrophilic hydroxylation of the enolate. The mechanism proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring. The stereochemical outcome of this hydroxylation is dictated by the structure of the chiral oxaziridine, which creates a chiral environment around the transferring oxygen atom. This directs the hydroxylation to one of the two faces of the planar enolate, resulting in the formation of one enantiomer of the α-hydroxy ester in excess.
The diastereoselectivity of this process can be influenced by several factors, including the nature of the enolate counter-ion, the solvent, and the specific structure of the chiral oxaziridine. High levels of stereocontrol have been achieved in the hydroxylation of enolates derived from amides where a chiral auxiliary is attached to the nitrogen atom, combining the strategies of chiral auxiliaries and enolate hydroxylation. uwindsor.ca
Following the hydroxylation step, the resulting α-hydroxy ester or amide can be hydrolyzed under appropriate conditions to yield the final product, this compound, with a high degree of enantiomeric purity.
| Step | Reagents and Conditions | Purpose | Expected Outcome |
| 1. Enolate Formation | Ester/Amide of 3-phenylbutanoic acid, Strong Base (e.g., LDA) | Generation of a nucleophilic enolate. | Enolate of the 3-phenylbutanoate derivative. |
| 2. Hydroxylation | Chiral N-Sulfonyloxaziridine (e.g., Davis reagent) | Enantioselective introduction of a hydroxyl group. | Enantiomerically enriched α-hydroxy ester/amide. |
| 3. Hydrolysis | Acid or Base | Cleavage of the ester or amide group. | Enantiomerically pure this compound. |
Chemical Transformations and Derivatization Studies of 3 Hydroxy 3 Phenylbutanoic Acid
Reactions at the Hydroxyl Group
The tertiary alcohol functionality in 3-hydroxy-3-phenylbutanoic acid presents unique challenges and opportunities for chemical modification. Unlike primary or secondary alcohols, tertiary alcohols exhibit distinct reactivity, particularly in oxidation and substitution reactions.
Selective Reduction Reactions
The selective reduction of the tertiary hydroxyl group to yield 3-phenylbutanoic acid is a challenging chemical transformation. hmdb.ca Direct hydrogenolysis of a tertiary alcohol is difficult due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻).
Typically, such reductions are accomplished via a two-step process:
Conversion to a better leaving group: The hydroxyl group is first converted into a derivative that is a better leaving group, such as a tosylate, mesylate, or a halide.
Reductive cleavage: The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to cleave the C-O bond.
However, the presence of the carboxylic acid group in this compound complicates this approach, as the reagents used for both steps can also react with the carboxyl group. This necessitates the use of protecting groups or carefully controlled reaction conditions to achieve selectivity.
Esterification with Alcohols
Esterification of the tertiary hydroxyl group of this compound is sterically hindered and chemically challenging. researchgate.net Under typical acidic conditions used for Fischer esterification, tertiary alcohols are highly prone to dehydration (elimination of water) to form an alkene. google.comstackexchange.com In the case of this compound, this would lead to the formation of α,β-unsaturated acids.
Specialized methods have been developed for the esterification of tertiary alcohols that aim to minimize this side reaction. These can include the use of specific catalysts or reaction conditions, but their applicability to this specific β-hydroxy acid is not widely documented. google.com For instance, reacting the tertiary alcohol with boric acid has been explored, but the resulting esters are often unstable. researchgate.net
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of this compound is readily derivatized using standard organic chemistry methods, providing access to a wide range of compounds, including esters and amides. biosynth.comnih.gov
Formation of Esters
The most common method for converting the carboxylic acid group of this compound into an ester is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.comyoutube.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or the water formed as a byproduct is removed from the reaction mixture. masterorganicchemistry.com
Reaction Scheme: C₆H₅(CH₃)C(OH)CH₂COOH + R'OH ⇌ C₆H₅(CH₃)C(OH)CH₂COOR' + H₂O (Catalyst: H⁺)
| Alcohol (R'OH) | Resulting Ester |
| Methanol (B129727) (CH₃OH) | Methyl 3-hydroxy-3-phenylbutanoate |
| Ethanol (B145695) (CH₃CH₂OH) | Ethyl 3-hydroxy-3-phenylbutanoate |
| Propanol (CH₃CH₂CH₂OH) | Propyl 3-hydroxy-3-phenylbutanoate |
This table illustrates the formation of various esters from this compound.
Amidation and Other Carboxylic Acid Derivatives
The carboxylic acid can be converted into amides by reaction with ammonia (B1221849) or primary/secondary amines. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. libretexts.orgresearchgate.net
Common methods for amide formation include:
Conversion to an Acid Chloride: The carboxylic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive acyl chloride. This intermediate readily reacts with an amine to form the corresponding amide.
Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation by activating the carboxyl group. libretexts.org
A patent for related compounds describes the synthesis of amides from 4-aryl-3-hydroxybutyric acids, highlighting the utility of this reaction for creating diverse molecular structures. google.com
General Amidation Reaction:
C₆H₅(CH₃)C(OH)CH₂COOH + Activating Agent → Activated Intermediate
Activated Intermediate + R'R''NH → C₆H₅(CH₃)C(OH)CH₂CONR'R'' + Byproducts
Dehydration Pathways and Formation of Unsaturated Derivatives
The dehydration of β-hydroxy acids, such as this compound, is a classic chemical transformation that typically yields α,β-unsaturated carboxylic acids. This reaction proceeds via an elimination mechanism, where the hydroxyl group at the β-position and a proton from the α-position are removed, leading to the formation of a carbon-carbon double bond. In the case of this compound, this process is expected to produce a mixture of E and Z isomers of 3-phenyl-2-butenoic acid. The specific ratio of these isomers would likely depend on the reaction conditions, including the nature of the acid catalyst and the temperature.
General studies on β-hydroxy acids indicate that heating is often sufficient to induce dehydration. The reaction is catalyzed by the presence of an acid, which protonates the hydroxyl group, converting it into a better leaving group (water).
Table 1: Expected Dehydration Products of this compound
| Reactant | Product(s) | Reaction Type |
| This compound | (E)-3-Phenyl-2-butenoic acid | Dehydration |
| (Z)-3-Phenyl-2-butenoic acid |
Exploration of Complex Reaction Networks in Acidic Media
The behavior of this compound in acidic media can be more complex than simple dehydration. A key study in this area was conducted by Noyce and Heller, focusing on the acid-catalyzed reactions of this specific compound. acs.org While the detailed findings of this study are not widely accessible, the title itself points to a range of transformations beyond simple water elimination.
In strongly acidic conditions, β-hydroxy acids can potentially undergo other reactions. For instance, intramolecular cyclization to form a β-lactone is a possibility, though often less favored than dehydration. Furthermore, the presence of the phenyl group introduces the possibility of reactions involving the aromatic ring, such as electrophilic substitution or rearrangement, especially under harsh acidic conditions. The interplay between the hydroxyl and carboxylic acid functional groups, along with the influence of the phenyl ring and the tertiary benzylic carbon, can lead to a network of competing and sequential reactions. The specific products and their distribution would be highly dependent on the acid concentration, temperature, and reaction time.
Table 2: Potential Reactions of this compound in Acidic Media
| Reaction Type | Potential Product(s) |
| Dehydration | (E)-3-Phenyl-2-butenoic acid, (Z)-3-Phenyl-2-butenoic acid |
| Intramolecular Cyclization | 4-Methyl-4-phenyl-2-oxetanone (a β-lactone) |
| Rearrangement/Fragmentation | Dependent on specific carbocation intermediates |
Functionalization with Unique Moieties (e.g., Trifluoroethyl trifluoromethyl sulphate)
The functionalization of this compound allows for the introduction of unique chemical groups, thereby modifying its physical and chemical properties. The hydroxyl and carboxylic acid groups are the primary sites for such derivatization.
While specific studies on the reaction of this compound with trifluoroethyl trifluoromethyl sulphate are not readily found in the surveyed literature, the principles of esterification can be applied. The carboxylic acid moiety can be converted into an ester by reaction with an alcohol in the presence of an acid catalyst. Therefore, a reaction with a fluorinated alcohol like 2,2,2-trifluoroethanol (B45653) would be expected to yield the corresponding trifluoroethyl ester.
The hydroxyl group can also be a target for functionalization. Reagents like trifluoroethyl trifluoromethyl sulphate are known to be powerful electrophilic sources of the trifluoroethyl group. However, the reactivity of such reagents can be complex and could potentially lead to a variety of products, including ether formation at the hydroxyl group or even reaction at the carboxylic acid. The specific outcome would depend on the nucleophilicity of the different sites within the this compound molecule and the reaction conditions employed.
Table 3: Potential Functionalization Products of this compound
| Functional Group Targeted | Reagent Example | Potential Product Type |
| Carboxylic Acid | 2,2,2-Trifluoroethanol | Trifluoroethyl ester |
| Hydroxyl Group | Electrophilic Fluorinating Agent | Fluorinated derivative |
Chirality and Stereochemical Investigations of 3 Hydroxy 3 Phenylbutanoic Acid
Elucidation of Quaternary Stereogenic Center Configuration and Recognition
The absolute configuration of the enantiomers of 3-hydroxy-3-phenylbutanoic acid has been successfully determined through the formation of diastereomeric salts with a chiral resolving agent, followed by X-ray crystallographic analysis. nih.gov A key study utilized (1R,2S)-(-)-2-amino-1,2-diphenylethanol ((-)-ADPE) as the chiral resolving agent to separate the racemic mixture of this compound. nih.gov
The formation of diastereomeric salts allows for the separation of enantiomers based on their different physical properties, such as solubility. In this case, the racemic this compound was mixed with an equimolar amount of (-)-ADPE. Through selective crystallization, one diastereomer preferentially precipitates from the solution, allowing for the isolation of one enantiomer of the acid. nih.gov The absolute configuration of the separated enantiomer was then unequivocally determined by single-crystal X-ray diffraction analysis of the diastereomeric salt crystal. nih.gov This technique provides a three-dimensional map of the arrangement of atoms within the crystal lattice, allowing for the assignment of the (R) or (S) configuration to the chiral center.
The recognition of the specific enantiomer by the chiral resolving agent is a highly specific process driven by a combination of intermolecular interactions. In the crystal structure of the diastereomeric salt formed between (R)-3-hydroxy-3-phenylbutanoic acid and (-)-ADPE, several key interactions are observed. These include hydrogen bonding between the carboxylate group of the acid and the hydroxyl group of the chiral amine. Furthermore, CH/π interactions between the phenyl group of the acid and the phenyl ring of (-)-ADPE, as well as between the methyl group at the stereogenic center of the acid and a phenyl ring of (-)-ADPE, play a crucial role in the specific recognition and stabilization of the diastereomeric complex. nih.gov
Mechanisms Governing Chiral Recognition and Separation Processes
The principle behind the chiral recognition and separation of this compound enantiomers via diastereomeric salt formation lies in the differential stability and solubility of the transient diastereomeric complexes. The "three-point interaction model" is a fundamental concept in explaining chiral recognition, where a minimum of three points of interaction between the chiral selector (the resolving agent) and the analyte enantiomers are necessary for effective discrimination. At least one of these interactions must be stereochemically dependent. iupac.org
In the case of this compound and (-)-ADPE, the interactions identified through crystallographic analysis, namely hydrogen bonds and CH/π interactions, constitute the multiple points of contact required for effective chiral recognition. nih.gov The specific spatial arrangement of the functional groups in one enantiomer of the acid allows for a more stable and energetically favorable interaction with the chiral resolving agent compared to its mirror image. This difference in stability translates to a difference in the solubility of the resulting diastereomeric salts, enabling their separation by crystallization. The less soluble diastereomer will crystallize out of the solution, leaving the more soluble diastereomer in the mother liquor.
The efficiency of this separation is a measure of both the yield of the precipitated salt and its enantiomeric excess (ee). An ideal separation would result in a high yield of a diastereomerically pure salt, from which the enantiomerically pure acid can be liberated.
Impact of Reaction Conditions and Solvent Environment on Stereochemical Outcome
The conditions under which the diastereomeric salt crystallization is performed, particularly the choice of solvent, can have a profound impact on the stereochemical outcome of the resolution of this compound. nih.gov Research has demonstrated a fascinating phenomenon known as "solvent-induced chirality switching," where the use of different solvents can lead to the preferential crystallization of diastereomeric salts containing opposite enantiomers of the acid. nih.gov
For the enantioseparation of racemic this compound with (-)-ADPE, it was observed that recrystallization from various organic solvents such as tetrahydrofuran (B95107) (THF), acetone, and ethyl acetate (B1210297) consistently yielded the salt of the (S)-enantiomer. nih.gov However, when n-propanol was used as the solvent, a switch in selectivity was observed, and the salt of the (R)-enantiomer was obtained. nih.gov
The underlying mechanism for this chirality switching is not simply related to the polarity of the solvent. Instead, it is attributed to the incorporation of the solvent molecule into the crystal lattice of the diastereomeric salt. nih.gov In the case of n-propanol, the solvent molecule was found to be included in the crystal structure of the salt of the (R)-acid and (-)-ADPE. This inclusion alters the crystal packing and, consequently, the solubility of the diastereomeric salt, making the (R)-acid containing salt less soluble in this specific solvent. Conversely, when a solvent like isopropanol, an isomer of n-propanol, was used, no solvent inclusion was observed, and the salt of the (S)-enantiomer was preferentially crystallized. nih.gov
This highlights that the stereochemical outcome of the resolution process is highly sensitive to the specific interactions between the diastereomeric salts and the solvent molecules, which can modulate the delicate energy balance that governs crystallization.
Below is a table summarizing the effect of the recrystallization solvent on the enantioseparation of racemic this compound with (-)-ADPE. nih.gov
| Recrystallization Solvent | Major Enantiomer Obtained | Yield of Precipitated Salt (%) | Enantiomeric Excess (ee) (%) |
| Tetrahydrofuran (THF) | (S) | 78 | 77 |
| Acetone | (S) | 71 | 63 |
| Ethyl Acetate | (S) | 65 | 69 |
| n-Propanol | (R) | 60 | 52 |
| Isopropanol | (S) | 68 | 65 |
Theoretical and Computational Studies of 3 Hydroxy 3 Phenylbutanoic Acid
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 3-hydroxy-3-phenylbutanoic acid and how its shape influences its properties. The presence of a flexible butanoic acid chain and a bulky phenyl group allows the molecule to adopt various spatial arrangements, or conformations.
Molecular modeling studies on similar structures, like certain 1-oxoisoindolines, have demonstrated that substituents can have a significant steric effect, directing the conformation of an acid side chain. nih.gov Similarly, the phenyl group in this compound will sterically influence the preferred orientation of the butanoic acid chain. Computational methods can be used to calculate the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | O=C-C2-C3 | Defines the orientation of the carboxylic acid group relative to the carbon backbone. |
| τ2 | C2-C3-C(phenyl)-C(phenyl) | Describes the rotation of the phenyl group relative to the butanoic acid chain. |
Quantum Chemical Calculations of Reactivity and Reaction Mechanisms
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful for elucidating the electronic structure and reactivity of this compound. mdpi.com These calculations can determine various molecular properties that govern how the molecule will behave in chemical reactions.
Key reactivity descriptors that can be calculated include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. tandfonline.com It helps identify electron-rich regions (nucleophilic sites), which are prone to electrophilic attack, and electron-poor regions (electrophilic sites), which are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl and hydroxyl groups would be electron-rich, while the carbonyl carbon and the acidic proton would be electron-poor.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule. tandfonline.com
These computational tools can be applied to study various reaction mechanisms involving this compound, such as esterification, oxidation, or degradation pathways. For instance, in the degradation of a similar compound, 2-phenylbutyric acid, intermediates like 3-hydroxy-2-phenylbutanoic acid have been identified, suggesting that oxidation of the alkyl side chain is a key step. researchgate.net
Investigations into Tautomerism and Intramolecular Hydrogen Bonding
The structure of this compound allows for the possibility of intramolecular hydrogen bonding. This can occur between the hydrogen of the hydroxyl group and one of the oxygen atoms of the carboxylic acid group, forming a stable six-membered ring. Such hydrogen bonds can significantly influence the molecule's conformation and reactivity. mdpi.com
Studies on similar molecules, like 2,4-dioxo-4-phenylbutanoic acid, have shown that intramolecular hydrogen bonds play a crucial role in stabilizing certain tautomeric forms. physchemres.org Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. While keto-enol tautomerism is common in dicarbonyl compounds, for this compound, the primary focus is on the conformational effects of hydrogen bonding.
The strength of the intramolecular hydrogen bond can be influenced by the solvent. In aprotic solvents, the intramolecular bond is more likely to be present, whereas, in protic solvents, intermolecular hydrogen bonds with the solvent molecules may compete or dominate. mdpi.comrsc.org Theoretical calculations can estimate the strength of these hydrogen bonds by analyzing bond lengths, bond angles, and vibrational frequencies.
Table 2: Potential Intramolecular Hydrogen Bonds in this compound
| Donor | Acceptor | Ring Size | Expected Influence |
|---|---|---|---|
| Hydroxyl group (-OH) | Carbonyl oxygen (C=O) | 6-membered | High, stabilizes a specific conformation. |
Prediction of Interactions with Biological Systems (e.g., Docking Studies with Analogues)
Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a receptor, typically a protein. researchgate.net While specific docking studies on this compound are not widely reported, studies on analogous compounds can provide valuable insights into its potential biological interactions.
For example, docking studies on 3-arylcoumarin analogues have been used to investigate their binding to bacterial enzymes like tyrosyl-tRNA synthetase. researchgate.net Similarly, analogues of 3-phenyl-β-alanine have been docked into the active site of carbonic anhydrase II to understand their inhibitory activity. mdpi.com These studies typically identify key interactions, such as:
Hydrogen bonds: The hydroxyl and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.
Hydrophobic interactions: The phenyl group can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Ionic interactions: The deprotonated carboxylate group can form ionic bonds (salt bridges) with positively charged residues like lysine (B10760008) or arginine.
By creating a model of a target protein and computationally docking this compound into its binding site, hypotheses about its potential biological activity can be generated.
Theoretical Analysis of Compound Breakdown and Fragmentation Patterns
The analysis of how a compound breaks down, particularly in a mass spectrometer, provides crucial information for its identification and structural elucidation. The fragmentation patterns observed in mass spectrometry are not random; they are governed by the chemical principles of bond strengths and the stability of the resulting fragments.
Theoretical calculations can be used to predict the likely fragmentation pathways of this compound upon ionization. The mass spectrum of the related compound 3-phenylbutyric acid shows characteristic fragments that can be used as a guide. nist.gov For this compound (molecular weight: 180.20 g/mol ), some expected fragmentation patterns would include:
Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment ion with m/z 162.
Loss of the carboxylic acid group (-COOH): This would lead to a fragment with m/z 135.
Cleavage adjacent to the phenyl group: This could result in the formation of a stable tropylium (B1234903) ion or other resonance-stabilized fragments.
The NIST WebBook provides mass spectral data for 3-hydroxybutanoic acid, which, although lacking the phenyl group, shows characteristic losses of water and the carboxyl group. nist.gov
Table 3: Predicted Fragmentation Patterns for this compound in Mass Spectrometry
| Fragment Lost | m/z of Resulting Ion | Plausible Structure of Ion |
|---|---|---|
| H₂O | 162 | C₁₀H₁₀O₂ |
| COOH | 135 | C₉H₁₁O |
| C₂H₂O₂ (from McLafferty rearrangement) | 120 | C₈H₈O |
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in elucidating the molecular structure of 3-hydroxy-3-phenylbutanoic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the range of 7.2-7.5 ppm. The methylene (B1212753) protons (CH₂) adjacent to the carboxylic acid would likely resonate as a singlet or a pair of doublets around 2.5-3.0 ppm, depending on their magnetic equivalence. The methyl group (CH₃) attached to the chiral carbon would produce a singlet at approximately 1.5 ppm. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are exchangeable and their chemical shifts are highly dependent on the solvent and concentration, but they would be expected to appear as broad singlets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift anticipated around 170-180 ppm. The carbons of the phenyl group would show signals in the aromatic region (125-145 ppm). The quaternary carbon atom bearing the hydroxyl group and the phenyl group would be observed around 70-80 ppm. The methylene and methyl carbons would appear at higher field, typically in the range of 40-50 ppm and 20-30 ppm, respectively.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | Variable (broad) | 175-180 |
| Aromatic (C₆H₅) | 7.2-7.5 (m) | 125-145 |
| Methylene (CH₂) | 2.5-3.0 (s or ABq) | 40-50 |
| Tertiary Carbon (C-OH) | - | 70-80 |
| Methyl (CH₃) | ~1.5 (s) | 20-30 |
Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary.
Infrared (IR) and Ultraviolet (UV) Spectroscopy
Infrared (IR) and Ultraviolet (UV) spectroscopy offer valuable insights into the functional groups present in this compound and its electronic transitions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the C-H stretching vibrations. A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group in the carboxylic acid. The O-H stretching of the tertiary alcohol typically appears as a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring appear in the 1450-1600 cm⁻¹ region.
Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands characteristic of the phenyl group. Typically, a strong absorption band (π → π* transition) would be observed around 200-220 nm and a weaker, fine-structured band (benzenoid band) around 250-270 nm. The presence of the hydroxyl and carboxylic acid groups is not expected to significantly alter the main absorption features of the benzene (B151609) ring.
Table 2: Characteristic IR Absorption Bands and UV λmax for this compound
| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range/λmax |
|---|---|---|
| IR | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| IR | C=O stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ (strong) |
| IR | O-H stretch (Tertiary Alcohol) | 3200-3600 cm⁻¹ (broad) |
| IR | C-H stretch (Aromatic) | >3000 cm⁻¹ |
| IR | C=C stretch (Aromatic) | 1450-1600 cm⁻¹ |
| UV | π → π* | ~200-220 nm |
Chromatographic Separations for Purity and Enantiomeric Excess Determination
Chromatographic techniques are paramount for assessing the purity of this compound and for separating its enantiomers to determine enantiomeric excess (ee).
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation of enantiomers of chiral compounds like this compound. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving the enantiomers of a wide range of chiral compounds, including β-hydroxy acids.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.
Table 3: Representative HPLC Conditions for Chiral Separation of β-Hydroxy Acids
| Parameter | Typical Conditions |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with a small amount of acid (e.g., TFA) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) |
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the identification and quantification of this compound, especially in complex matrices like biological fluids.
LC is used to separate the analyte from other components in the sample, and the mass spectrometer provides highly selective and sensitive detection. For quantification, a stable isotope-labeled internal standard is often employed to ensure accuracy and precision. In negative ion mode electrospray ionization (ESI), this compound would be expected to form a deprotonated molecule [M-H]⁻.
In LC-MS/MS, the precursor ion is selected and fragmented to produce characteristic product ions. These specific transitions can be monitored using Multiple Reaction Monitoring (MRM) for highly selective quantification.
Table 4: Potential LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (Q1) | m/z 179.07 ([M-H]⁻) |
| Potential Product Ions (Q3) | Fragments corresponding to loss of H₂O, CO₂, or other neutral losses |
Crystallographic Analysis for Absolute Configuration Determination
While spectroscopic and chromatographic methods are essential for structural elucidation and purity assessment, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.
To determine the absolute configuration of an enantiomer of this compound, a single crystal of suitable quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The arrangement of the atoms in the crystal lattice can be determined, providing the precise three-dimensional structure of the molecule. For chiral molecules, anomalous dispersion effects can be used to determine the absolute stereochemistry, often expressed using the Cahn-Ingold-Prelog (R/S) notation.
As of the latest literature search, no specific crystallographic data for this compound has been publicly reported. The determination of its absolute configuration would require the successful growth of a single crystal of one of its enantiomers and subsequent X-ray diffraction analysis.
Table 5: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl 3-hydroxy-3-phenylbutanoate |
| Isopropanol |
| Hexane |
| Trifluoroacetic acid (TFA) |
| Ethanol |
Biological and Biochemical Research on 3 Hydroxy 3 Phenylbutanoic Acid and Analogs
Enzymatic Interactions and Biotransformations
The enzymatic hydrolysis of esters related to 3-hydroxy-3-phenylbutanoic acid has been a subject of scientific inquiry, particularly focusing on the use of hydrolases for kinetic resolution. In one study, the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylbutanoate, a tertiary β-hydroxy ester, was investigated using various enzymes, including pig liver esterase (PLE), lipase (B570770) from Pseudomonas cepacia (PCL), lipase from Candida rugosa (CRL), and an esterase from Aspergillus oryzae (AOP). scielo.brresearchgate.net PLE was found to be the most effective enzyme for the hydrolysis of ethyl 3-hydroxy-3-phenylbutanoate, although it exhibited poor selectivity. scielo.brresearchgate.net The reaction conditions, such as pH, were shown to influence the rate of hydrolysis. scielo.br For instance, conducting the reaction at pH 8 resulted in a significantly faster hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate compared to reactions at pH 7. scielo.br
The broader context of this research lies in the enzymatic degradation of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. nih.govnih.gov PHAs, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are synthesized by various microorganisms and can be broken down by PHA depolymerases. nih.govnih.govresearchgate.net The structure and composition of these polymers, including the presence of different monomeric units like 3-hydroxybutyrate (B1226725) and 3-hydroxypropionate, influence their susceptibility to enzymatic degradation. nih.gov For example, the crystallinity of PHBV scaffolds has been shown to markedly affect their enzymatic hydrolysis. nih.govresearchgate.net
Table 1: Enzymatic Hydrolysis of Ethyl 3-Hydroxy-3-phenylbutanoate and Analogs
| Enzyme | Substrate | Key Findings |
| Pig Liver Esterase (PLE) | Ethyl 3-hydroxy-3-phenylbutanoate | Showed the best result for hydrolysis despite poor selectivity. scielo.brresearchgate.net |
| Lipase from Pseudomonas cepacia (PCL) | Ethyl 3-hydroxy-3-phenylpropanoate (secondary ester) | Achieved 50% conversion with high enantiomeric excess for the recovered ester and the resulting acid. scielo.brresearchgate.net |
| Lipase from Candida rugosa (CRL) | Ethyl 3-hydroxy-3-phenylbutanoate | Utilized in the study, but showed little enantioselectivity for the secondary ester. scielo.brresearchgate.net |
| Esterase from Aspergillus oryzae (AOP) | Ethyl 3-hydroxy-3-phenylpropanoate | Hydrolysis was comparable to PLE with enhanced enantiomeric excess. scielo.br |
Investigation of Role as a Metabolic Intermediate in Organisms
3-Hydroxy-3-phenylpropanoic acid, a closely related compound, has been identified as a metabolic intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants like cucumber (Cucumis sativus) and Nicotiana attenuata. nih.gov Studies using stable-isotope labeling confirmed that 3-hydroxy-3-phenylpropanoic acid is a metabolite of phenylalanine, a primary precursor for these aromatic acids. nih.gov This suggests that the side-chain shortening of cinnamic acid to form benzoic acid likely occurs through a β-oxidation pathway. nih.gov
In the broader context of metabolism, 3-hydroxybutyrate (3-HB), a structural analog, is a well-known ketone body in animals, serving as an energy source during periods of low glucose availability. nih.gov It is a product of fatty acid oxidation. nih.gov Beyond its role in energy metabolism, 3-HB also functions as a signaling molecule, influencing gene expression, lipid metabolism, and neuronal function. nih.gov In microorganisms, 3-HB is primarily a substrate for the synthesis of polyhydroxybutyrate, a carbon storage material. nih.gov The metabolic pathways and functions of such hydroxy acids can vary significantly across different organisms. nih.gov
Mechanistic Studies of Bioactivity in Analogous Structures
Research into β-hydroxy-β-arylpropanoic acids, which are structurally analogous to this compound, has revealed significant anti-inflammatory activity. mdpi.com A study investigating a series of these compounds found that they possess notable anti-inflammatory effects when administered orally in rat models. mdpi.com For instance, 2-methyl-3-hydroxy-3,3-diphenyl-propanoic acid demonstrated greater activity than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen. mdpi.com Molecular docking studies suggest that these compounds may act as COX-2 inhibitors. mdpi.com
Furthermore, other analogous structures, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid and novel hydroxy flavones, have also been investigated for their anti-inflammatory potential. mdpi.comresearchgate.net For example, sodium phenylbutyrate, a salt of an aromatic fatty acid, has been shown to ameliorate the inflammatory response induced by Staphylococcus aureus lipoteichoic acid by suppressing the TLR2/NF-κB/NLRP3 signaling pathways. mdpi.com Similarly, certain curcumin (B1669340) derivatives, which are polyphenols, have demonstrated the ability to reduce the production of pro-inflammatory mediators like PGE2, IL-6, and TNF-α. nih.gov
The antioxidant properties of phenolic acids, a class of compounds structurally related to this compound, have been extensively studied. nih.govmdpi.comnih.govmdpi.com The presence of hydroxyl groups on the aromatic ring is crucial for their antioxidant activity, as they can donate hydrogen atoms to neutralize reactive oxygen species (ROS). mdpi.comnih.gov The position and number of hydroxyl groups, as well as the presence of other substituents, influence the antioxidant capacity. nih.gov For example, 2,3-dihydroxybenzoic acid was identified as a particularly potent antioxidant in a ferric reducing antioxidant power (FRAP) assay. nih.gov
Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also highlighted their potential as antioxidants. mdpi.com The combination of a phenolic hydroxyl group and an adjacent amino group can enhance the electron-donating capacity, thereby improving the radical scavenging ability. mdpi.com In one study, a derivative, 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide), exhibited potent antioxidant activity in a DPPH radical scavenging assay. mdpi.com
Analogous compounds have shown promise in the area of neuroprotection. nih.govmdpi.comresearchgate.netnih.gov For instance, 3-hydroxycyclopent-1-enecarboxylic acid, a γ-hydroxybutyrate analog, has been investigated for its neuroprotective effects, although its precise mechanism remains under investigation. nih.gov It was initially thought to act by impairing the binding of CaMKIIα to the GluN2B subunit of the NMDA receptor, but recent studies have shown this is not the case. nih.gov
Phenolic acids, such as 3-hydroxybenzoic acid and 3-hydroxyphenylpropionic acid, have been shown to accumulate in the brain and are being explored for their neuroprotective roles in various conditions, including depression, ischemia/reperfusion injury, and neuroinflammation. mdpi.com Phenylbutyrate has also been studied for its neuroprotective effects, with research suggesting it can rescue cognitive impairment in mouse models of neurodegenerative diseases, potentially through its activity as a chemical chaperone. researchgate.net Additionally, extracts from plants like Centella asiatica, which contain various bioactive compounds, have demonstrated neuroprotective potential against neurotoxicity and neurobehavioral deficits. nih.gov
Cellular stress responses are complex pathways that can be modulated by various compounds. nih.govnih.gov Fumaric acid esters, for example, have been shown to selectively activate the NRF2 signaling pathway, a key component of the cellular defense against oxidative and xenobiotic stress, without significantly activating the FOXO-dependent pathway. nih.gov This selective activation is linked to their reactivity with thiol groups and can lead to the upregulation of cytoprotective genes. nih.gov The activation of these pathways is a crucial area of research for understanding how cells cope with and adapt to stressful conditions. nih.gov
Antifungal Activities (based on related phenylpropionic acids)
Phenylpropionic acids, structurally related to this compound, have demonstrated notable antifungal properties. 3-Phenylpropionic acid (3-PPA), a monocarboxylic acid, is recognized as an antifungal agent. nih.gov Research has shown its efficacy against a variety of fungal species.
A bioactive compound identified as 3-PPA was isolated from a terrestrial Streptomyces species. This compound exhibited antimicrobial activity against several fungi, including Aspergillus flavus, Aspergillus niger, Candida albicans, Fusarium oxysporum, Fusarium udum, and Penicillium citrinum. ebi.ac.uk In both in vitro and in vivo studies, 3-PPA was effective against Fusarium udum, the fungus responsible for wilt disease in pigeon pea. ebi.ac.uk When compared to commercial fungicides, 3-PPA showed superior antifungal activity to tricyclozole, although it was less potent than carbendazim. ebi.ac.uk Phenylpropanoids, the class of natural compounds to which phenylpropionic acid belongs, are often investigated for their activity against Candida species. mdpi.com
The mechanism behind the antifungal action of propionic acid (PPA) involves the induction of apoptosis in fungal cells. PPA exposure leads to an oxidative environment within the fungal cell through the generation of reactive oxygen species (ROS) and the activation of metacaspase. nih.gov This process triggers apoptotic cell death, which is mediated by the mitochondria. Key indicators of this mitochondrial pathway include mitochondrial membrane depolarization, accumulation of calcium, and the release of cytochrome c. nih.gov
Table 1: Antifungal Spectrum of 3-Phenylpropionic Acid
| Fungal Species | Finding |
| Aspergillus flavus | Exhibited antimicrobial activity. ebi.ac.uk |
| Aspergillus niger | Exhibited antimicrobial activity. ebi.ac.uk |
| Candida albicans | Exhibited antimicrobial activity. ebi.ac.uk |
| Fusarium oxysporum | Exhibited antimicrobial activity. ebi.ac.uk |
| Fusarium udum | Effective against this causative agent of wilt disease in pigeon pea. ebi.ac.uk |
| Penicillium citrinum | Exhibited antimicrobial activity. ebi.ac.uk |
Substrate Model Studies for Enzymatic Hydrolysis
While direct studies on this compound as a substrate model for enzymatic hydrolysis are not extensively documented in the provided context, related compounds are utilized in such research to understand enzyme kinetics and mechanisms. For instance, esters of related hydroxy-phenyl compounds serve as substrates to study the activity of enzymes like human leukocyte elastase (HLE).
A kinetic study on the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole (B15827) (HOPPy) by HLE provides a relevant example. nih.gov In this research, various ester derivatives were used to determine the kinetic constants for HLE-catalyzed hydrolysis. The study found that the tosylalanine ester of 3-hydroxy-5-phenylpyrrole was the most reactive substrate among those tested, with deacylation being the rate-limiting step in the hydrolysis process. nih.gov
The use of such substrate analogs allows researchers to investigate the efficiency and mechanism of enzymatic reactions. The rate of hydrolysis, measured by kinetic parameters like kcat/KM, provides insights into how effectively an enzyme can process a particular substrate. In the case of the HOPPy ester, the presence of decanol (B1663958) was found to significantly accelerate the enzymatic hydrolysis, reaching a kcat/KM value close to the diffusion-controlled limit. nih.gov This type of research, employing model substrates, is crucial for elucidating the mechanistic details of enzymatic reactions and can inform the development of improved diagnostic methods for enzyme detection. nih.gov
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Utility as a Building Block for Complex Molecular Architectures
3-Hydroxy-3-phenylbutanoic acid serves as a versatile chiral building block for the synthesis of more complex molecules. Its inherent chirality can be transferred to target molecules, a crucial aspect in the synthesis of enantiomerically pure compounds. The hydroxyl and carboxylic acid moieties provide two reactive handles for a variety of chemical modifications, including esterification, amidation, reduction, and oxidation. This allows for the construction of intricate molecular frameworks with controlled stereochemistry.
For instance, the core structure of this compound can be incorporated into larger scaffolds through sequential chemical reactions. The carboxylic acid can be converted to an amide, ester, or other functional groups, while the hydroxyl group can be protected, oxidized to a ketone, or used as a nucleophile in ring-opening reactions. This versatility enables chemists to access a diverse array of complex structures that are often difficult to synthesize by other means.
Precursor for Pharmacologically Relevant Scaffolds and Derivatives
The structural motif of a β-hydroxy acid is present in numerous biologically active natural products and synthetic pharmaceuticals. Consequently, this compound and its derivatives are attractive precursors for the synthesis of pharmacologically relevant scaffolds. The phenyl group can also be modified to introduce further diversity and to fine-tune the biological activity of the resulting molecules.
Research has shown that derivatives of this compound can be utilized in the synthesis of compounds with potential therapeutic applications. For example, it is an intermediate in the synthesis of various pharmaceuticals. biosynth.com The related compound, (S)-2-amino-4-phenylbutanoic acid, is a building block for angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat high blood pressure and heart failure. documentsdelivered.com
Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Phenylbutanoic Acid Analogs
| Scaffold/Derivative | Therapeutic Area/Application | Reference |
|---|---|---|
| (S)-2-Amino-4-phenylbutanoic acid | ACE Inhibitors | documentsdelivered.com |
Catalytic Roles in Asymmetric Synthetic Processes
Beyond its role as a structural component, this compound and its derivatives can also function as catalysts or ligands in asymmetric synthesis. biosynth.com Asymmetric synthesis is a critical technology in modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule. The chiral nature of this compound allows it to create a chiral environment around a reacting center, thereby influencing the stereochemical outcome of the reaction.
The hydroxyl and carboxylic acid groups can coordinate to metal centers, forming chiral catalyst complexes. These complexes can then mediate a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high levels of enantioselectivity. The development of new chiral catalysts based on readily available starting materials like this compound is an active area of research. Enzymes are also increasingly used in asymmetric synthesis for their high selectivity under mild conditions. rsc.orgnih.gov
Table 2: Key Concepts in Asymmetric Catalysis
| Concept | Description |
|---|---|
| Chiral Catalyst | A catalyst that is chiral and can induce the formation of one enantiomer of a product over the other. |
| Enantioselectivity | The degree to which one enantiomer is preferentially produced in a chemical reaction. |
| Ligand | A molecule that binds to a central metal atom to form a coordination complex. In asymmetric catalysis, chiral ligands are used to create a chiral environment. |
Design and Synthesis of Peptide Bond Isosteres
Peptide bond isosteres are non-natural structural modifications that mimic the geometry and electronic properties of the native amide bond in peptides. researchgate.net They are of significant interest in medicinal chemistry as they can improve the metabolic stability and pharmacokinetic properties of peptide-based drugs. The hydroxyethylene isostere is a well-established and effective mimic of the peptide bond.
The structural unit present in this compound is closely related to the hydroxyethylene isostere. Specifically, derivatives such as 3-amino-2-hydroxy-4-phenylbutanoic acid are important peptide bond isosteres. tandfonline.com The synthesis of these isosteres often involves stereocontrolled methods to ensure the correct spatial arrangement of the functional groups. The incorporation of these isosteres into peptide sequences can lead to peptidomimetics with enhanced therapeutic potential, for example, as inhibitors of enzymes like HIV protease. tandfonline.com The challenge lies in designing and synthesizing these mimics to retain biological activity while improving drug-like properties. researchgate.netnih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-3-phenylbutanoic acid, and how can yield be maximized under varying reaction conditions?
- Methodological Answer : The synthesis of this compound can be optimized using β-ketoacid reduction or asymmetric catalysis. For example, ketone precursors (e.g., 3-phenylbutanoic acid derivatives) can be reduced enantioselectively using chiral catalysts like Ru-BINAP complexes. Reaction parameters such as temperature (25–60°C), solvent polarity (e.g., THF vs. ethanol), and catalyst loading (1–5 mol%) significantly impact yield and enantiomeric excess (ee). Monitoring via thin-layer chromatography (TLC) and optimizing pH (5–7) during workup can minimize side reactions like decarboxylation .
Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks: δ 1.8–2.2 ppm (CH groups), δ 4.1–4.5 ppm (hydroxy proton), and aromatic protons (δ 7.2–7.5 ppm).
- Infrared (IR) Spectroscopy : Look for O-H stretch (~3200 cm) and carbonyl (C=O) stretch (~1700 cm).
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention times and peak symmetry should be calibrated against standards .
Q. What are the best practices for detecting this compound in biological matrices (e.g., plasma, urine)?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation involves protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) using C18 cartridges. Use deuterated internal standards (e.g., D-3-Hydroxy-3-phenylbutanoic acid) to correct matrix effects. Gradient elution with 0.1% formic acid in water/acetonitrile improves separation .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and what are the implications for metabolic studies?
- Methodological Answer : Enantiomers can be separated via enzymatic resolution using lipases (e.g., Candida antarctica lipase B) in biphasic systems. For example, (R)-enantiomer selectivity is observed in ester hydrolysis reactions. Advanced chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) coupled with supercritical fluid chromatography (SFC) achieve baseline resolution. Stereochemical purity is critical, as (S)-enantiomers may exhibit divergent metabolic pathways, such as β-oxidation or conjugation with glucuronic acid .
Q. What strategies address discrepancies in reported thermodynamic stability data for this compound under physiological conditions?
- Methodological Answer : Contradictions in stability data (e.g., half-life variations in plasma) often arise from differences in assay pH, temperature, and ionic strength. Use isothermal titration calorimetry (ITC) to measure ΔG and ΔH under controlled conditions (pH 7.4, 37°C). Compare degradation kinetics via Arrhenius plots to identify activation energy differences. Cross-validate using differential scanning calorimetry (DSC) for phase transitions .
Q. How does this compound interact with microbial enzymes in biodegradation studies, and what experimental models are most predictive?
- Methodological Answer : Aerobic biodegradation pathways can be studied using Rhodococcus spp. or Pseudomonas strains isolated from soil. Incubate the compound in mineral salt media (MSM) and monitor degradation via gas chromatography (GC) or -NMR. Enzyme activity assays (e.g., hydroxylase or dehydrogenase activity) using cell-free extracts identify rate-limiting steps. Computational docking (e.g., AutoDock Vina) predicts binding affinities to microbial enzymes like cytochrome P450 .
Methodological Notes
- Data Validation : Cross-reference analytical results with databases like PubChem or NIST Chemistry WebBook for spectral matching .
- Safety Protocols : Follow OSHA-compliant guidelines for handling hydroxy acids, including fume hood use and PPE (gloves, goggles) .
- Contradiction Management : Replicate experiments under standardized conditions to resolve conflicting data, particularly in enantiomer stability or metabolic flux studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
